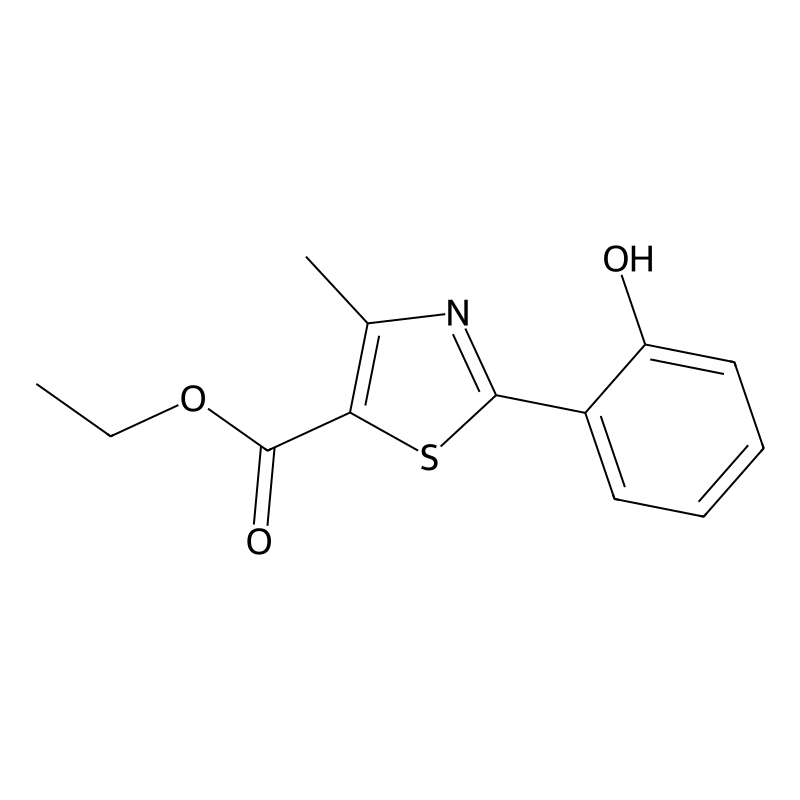

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Antibacterial Activity Studies

Scientific Field: Medicinal Chemistry

Summary of Application: Two new Cobalt(II) complexes were synthesized from a similar compound, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, as a novel ligand.

Methods of Application: The broth microdilution method was used for antibacterial assays through the determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Results or Outcomes: The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22.

Fluorescence Imaging

Scientific Field: Organic Chemistry

Summary of Application: A series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by complexing the heteroatoms therein with a boron atom to enhance the chance of the tautomerized keto-like resonance form.

Methods of Application: The design of these derivatives involved mimicking the excited-state intramolecular proton transfer (ESIPT) effect.

Results or Outcomes: Compounds 12B and 13B were observed to emit in the near-infrared region, making them among the smallest organic structures with emission above 650 nm.

Organic Synthesis

Summary of Application: Numerous benzothiazole derivatives are used in organic synthesis, in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity.

Fluorescence Imaging

Summary of Application: The 2-(2-hydroxyphenyl)-benzothiazole (HBT) fluorophore has attracted considerable attention in the field of fluorescence imaging.

Methods of Application: By mimicking the excited-state intramolecular proton transfer (ESIPT) effect, a series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by complexing the heteroatoms therein with a boron atom to enhance the chance of the tautomerized keto-like resonance form.

Antibody-Directed Enzyme Prodrug Therapy

Summary of Application: A targeted strategy for treating cancer is antibody-directed enzyme prodrug therapy, where the enzyme attached to the antibody causes conversion of an inactive small-molecule prodrug into an active drug.

Methods of Application: The enzyme attached to the antibody causes conversion of an inactive small-molecule prodrug into an active drug.

Results or Outcomes: A limitation may be the diffusion of the active drug away from the antibody target site.

Organic Theranostic Agents

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS number 161797-99-5, is an organic compound characterized by its unique thiazole structure and hydroxylated phenyl group. The molecular formula is C13H13NO3S, and it has a molecular weight of 263.31 g/mol. This compound appears as an off-white solid and has a melting point of approximately 180 °C. Its solubility in solvents varies, being slightly soluble in dimethyl sulfoxide and very slightly in methanol .

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is primarily involved in synthetic pathways leading to the production of metabolites for drugs such as Febuxostat, a xanthine oxidase inhibitor used in the treatment of hyperuricemia and chronic gout. The synthesis typically involves thioamidation reactions followed by subsequent steps that may include hydrolysis and esterification processes to yield the final product .

Example Reaction Steps:- Thioamidation: A mixture of 4-cyanophenol, sodium hydroxide, and ethanol is heated, followed by the introduction of hydrogen sulfide gas.

- Acidification: Hydrochloric acid is added to adjust pH below 3.5.

- Refluxing: Ethyl 2-chloroacetoacetate is introduced into the reaction mixture under reflux conditions.

These steps culminate in the formation of Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which can be isolated through filtration and drying processes .

The compound exhibits significant biological activity due to its role as a metabolite of Febuxostat. It functions as an inhibitor of xanthine oxidase, which is crucial in managing uric acid levels in patients suffering from gout. The effective dosage range for Febuxostat is typically between 40 to 120 mg/day, demonstrating its efficacy in reducing serum urate levels .

Synthesis methods for Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate generally involve multi-step organic synthesis techniques:

- Starting Materials: Common precursors include 4-cyanophenol and ethyl 2-chloroacetoacetate.

- Reagents: Sodium hydroxide and hydrochloric acid are often utilized for pH adjustments during the synthesis.

- Conditions: Reactions are typically carried out under controlled temperature conditions (e.g., heating to 80 °C) with careful monitoring of pressure when gases like hydrogen sulfide are introduced .

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate finds its primary application in pharmaceutical chemistry as an intermediate in the synthesis of therapeutic agents aimed at treating gout and related conditions. Its role as a metabolite enhances its relevance in pharmacokinetic studies and drug formulation processes .

Research into the interactions of Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate focuses on its metabolic pathways and how it influences the pharmacodynamics of drugs like Febuxostat. Studies have indicated that this compound may affect uric acid metabolism through competitive inhibition mechanisms against xanthine oxidase .

Several compounds share structural similarities with Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161797-99-5 | Xanthine oxidase inhibitor; used in gout treatment |

| 4-Methylthiazole-5-carboxylic Acid | 399017-10-8 | Related thiazole structure without ethoxy group |

| Ethyl 2-(4-hydroxyphenyl)-thiazole-5-carboxylic Acid | Not Available | Similar phenolic structure; potential anti-inflammatory properties |

Uniqueness

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate stands out due to its specific hydroxylation at the phenolic position, enhancing its biological activity compared to other similar compounds lacking this modification. This feature contributes to its effectiveness as a pharmaceutical intermediate specifically targeting gout-related conditions .

Molecular Formula and Structural Characteristics

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.32 grams per mole [7]. The compound is identified by the Chemical Abstracts Service number 118485-48-6 and possesses the International Union of Pure and Applied Chemistry name ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate [7] [14].

The structural framework of this compound consists of a five-membered thiazole heterocyclic ring containing both nitrogen and sulfur atoms in a 1,3-arrangement [7]. The thiazole core exhibits aromatic character due to the presence of six π-electrons, which are derived from four electrons in the double bonds and two electrons from the nitrogen atom [22]. At the 2-position of the thiazole ring, a 2-hydroxyphenyl substituent is attached, distinguishing this compound from its structural isomer bearing a 4-hydroxyphenyl group [7] [14].

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.32 g/mol |

| Chemical Abstracts Service Number | 118485-48-6 |

| International Union of Pure and Applied Chemistry Name | ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

| Substitution Pattern | 2-position: 2-hydroxyphenyl; 4-position: methyl; 5-position: ethyl carboxylate |

The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System notation: CCOC(=O)C1=C(C)N=C(C2=CC=CC=C2O)S1 [7]. The International Chemical Identifier string is InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3, with the corresponding International Chemical Identifier Key being YWZUGQAIENWRMM-UHFFFAOYSA-N [7].

The structural arrangement features three primary functional components: the thiazole heterocyclic core, the 2-hydroxyphenyl substituent at the 2-position, and the ethyl carboxylate group at the 5-position [7] [14]. A methyl group is positioned at the 4-position of the thiazole ring, completing the substitution pattern [7].

Physical Properties and Stability Profile

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate exists as a solid material at room temperature [7] [14]. Based on data from the closely related structural isomer ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, similar thiazole derivatives typically exhibit melting points around 180 degrees Celsius [6] [9]. The predicted boiling point for related compounds in this class ranges from 426.8 ± 55.0 degrees Celsius at 760 millimeters of mercury [6] [9].

Physical property data for analogous thiazole compounds indicates a density of approximately 1.3 ± 0.1 grams per cubic centimeter [6] [9]. The flash point for similar structures is estimated at 211.9 ± 31.5 degrees Celsius [6] [9]. The logarithm of the partition coefficient, an important parameter for assessing lipophilicity, is reported as 3.84 for the structural isomer [6] [9].

| Physical Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 180°C (based on isomer data) |

| Boiling Point | 426.8 ± 55.0°C at 760 mmHg (predicted) |

| Density | 1.3 ± 0.1 g/cm³ (estimated) |

| Flash Point | 211.9 ± 31.5°C (estimated) |

| Logarithm of Partition Coefficient | 3.84 (isomer data) |

The exact mass of the compound is calculated to be 263.061615 atomic mass units [6]. The polar surface area, which influences molecular permeability and bioavailability, is determined to be 87.66 square angstroms [6] [9]. The vapour pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.1 millimeters of mercury [6] [9].

Regarding stability considerations, thiazole derivatives are generally stable under normal storage conditions but may require protection from light and moisture [9]. The recommended storage temperature for related compounds is typically 2-8 degrees Celsius [6] [9]. These compounds demonstrate good stability toward heat, light, and mild oxidizing or reducing conditions [22].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural characterization of thiazole derivatives [17]. For ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate, proton nuclear magnetic resonance analysis would be expected to reveal characteristic signal patterns consistent with the molecular structure [17] [10].

The thiazole ring proton typically appears as a singlet in the chemical shift range of 6.4 to 8.8 parts per million [10] [25]. The methyl group attached to the 4-position of the thiazole ring characteristically resonates between 2.0 and 2.7 parts per million as a singlet [10] [25]. The ethyl ester functionality produces two distinct signals: the methyl group of the ethyl chain appears as a triplet around 1.3 parts per million, while the methylene group manifests as a quartet in the region of 4.2 to 4.3 parts per million [10] [25].

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity |

|---|---|---|

| Thiazole ring proton | 6.4-8.8 ppm | Singlet |

| 4-methyl group | 2.0-2.7 ppm | Singlet |

| Ethyl ester methyl | ~1.3 ppm | Triplet |

| Ethyl ester methylene | 4.2-4.3 ppm | Quartet |

| Hydroxyphenyl protons | 6.9-8.1 ppm | Multiple signals |

| Hydroxyl proton | 10-11 ppm | Broad singlet |

The 2-hydroxyphenyl substituent contributes multiple aromatic proton signals in the range of 6.9 to 8.1 parts per million [10]. The hydroxyl proton typically appears as a broad signal between 10 and 11 parts per million, though this signal may be variable depending on the solvent system and concentration [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [10] [25]. The thiazole carbon atoms exhibit characteristic chemical shifts: carbon-2 typically resonates around 160-165 parts per million, carbon-4 appears near 135-140 parts per million, and carbon-5 is observed around 94-100 parts per million [10] [25]. The carbonyl carbon of the ester functionality resonates in the range of 165-170 parts per million, while the methyl carbon signals appear between 13-17 parts per million [10] [25].

Infrared Spectroscopic Features

Infrared spectroscopy provides valuable information regarding the functional groups present in ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate [17] [10]. The hydroxyl group of the 2-hydroxyphenyl substituent produces a characteristic broad absorption band in the region of 3200-3400 wavenumbers, attributed to oxygen-hydrogen stretching vibrations [10] [17].

The carbonyl group of the ethyl ester functionality exhibits a strong absorption band between 1700 and 1750 wavenumbers, corresponding to carbon-oxygen double bond stretching [10] [17]. The thiazole ring system contributes several characteristic bands: carbon-nitrogen double bond stretching appears in the range of 1600-1650 wavenumbers, while carbon-carbon double bond stretching is observed between 1540 and 1600 wavenumbers [10] [17].

| Functional Group | Wavenumber Range | Assignment |

|---|---|---|

| Hydroxyl group | 3200-3400 cm⁻¹ | O-H stretching |

| Carbonyl group | 1700-1750 cm⁻¹ | C=O stretching |

| Thiazole carbon-nitrogen | 1600-1650 cm⁻¹ | C=N stretching |

| Thiazole carbon-carbon | 1540-1600 cm⁻¹ | C=C stretching |

| Carbon-sulfur bonds | 600-700 cm⁻¹ | C-S stretching |

Carbon-sulfur bond stretching vibrations typically manifest in the lower frequency region between 600 and 700 wavenumbers [10] [17]. Aromatic carbon-hydrogen stretching vibrations from both the thiazole and phenyl rings contribute to absorption bands in the region of 3000-3100 wavenumbers [10].

Mass Spectrometry Patterns

Mass spectrometry analysis of ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate would be expected to produce a molecular ion peak at mass-to-charge ratio 263, corresponding to the molecular weight of the compound [7] [20] [23]. The fragmentation patterns of thiazole derivatives typically follow predictable pathways involving the cleavage of specific functional groups and ring systems [20] [23].

Common fragmentation processes include the loss of the ethoxy group, resulting in fragment ions corresponding to the elimination of -OC₂H₅ [20] [23]. The thiazole ring system may undergo cleavage, producing characteristic fragment ions that are diagnostic for this heterocyclic system [20] [23]. Additionally, the loss of carbon dioxide from the carboxylate functionality represents another typical fragmentation pathway [20] [23].

| Fragmentation Process | Mass Loss | Resulting Fragment |

|---|---|---|

| Molecular ion | - | m/z 263 |

| Loss of ethoxy group | -OC₂H₅ (-45) | m/z 218 |

| Loss of carbon dioxide | -CO₂ (-44) | m/z 219 |

| Thiazole ring cleavage | Variable | Multiple fragments |

The fragmentation behavior of thiazole compounds has been extensively studied using both triple quadrupole and ion trap mass spectrometry systems [20]. These studies demonstrate that thiazole derivatives exhibit characteristic fragmentation patterns that can be utilized for structural confirmation and identification purposes [20] [23].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state properties of ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate [25] [21]. Thiazole derivatives typically crystallize in monoclinic or orthorhombic crystal systems, as demonstrated by numerous structural studies of related compounds [25] [21] [26].

The molecular conformation of thiazole compounds typically exhibits planarity or near-planarity of the thiazole ring system [25] [21]. The dihedral angle between the thiazole ring and the attached phenyl substituent generally falls within the range of 0 to 30 degrees, indicating a relatively coplanar arrangement that facilitates π-electron delocalization [25] [21].

Bond length measurements from X-ray diffraction studies of thiazole derivatives reveal characteristic values: carbon-sulfur bonds typically measure 1.7-1.8 angstroms, carbon-nitrogen double bonds range from 1.3-1.4 angstroms, and carbon-nitrogen single bonds span 1.35-1.45 angstroms [25] [21]. Carbon-carbon double bonds within the thiazole ring system exhibit lengths of 1.35-1.40 angstroms [25] [21].

| Structural Parameter | Typical Range |

|---|---|

| Crystal System | Monoclinic or orthorhombic |

| Thiazole-phenyl dihedral angle | 0-30° |

| C-S bond length | 1.7-1.8 Å |

| C=N bond length | 1.3-1.4 Å |

| C-N bond length | 1.35-1.45 Å |

| C=C bond length | 1.35-1.40 Å |

Bond angle measurements provide additional structural insights: carbon-sulfur-carbon angles typically measure approximately 90 degrees, nitrogen-carbon-sulfur angles are near 115 degrees, and carbon-nitrogen-carbon angles range from 110 to 115 degrees [25] [21]. These values are consistent with the sp² hybridization expected for the aromatic thiazole system [25] [21].

Crystal Packing and Intermolecular Interactions

The crystal packing of ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate would be expected to involve multiple types of intermolecular interactions that stabilize the solid-state structure [21] [25] [26]. Hydrogen bonding represents a primary stabilizing force, with the hydroxyl group of the 2-hydroxyphenyl substituent serving as both a hydrogen bond donor and acceptor [21] [25].

Common hydrogen bonding patterns in thiazole derivatives include nitrogen-hydrogen to nitrogen interactions, oxygen-hydrogen to nitrogen bonds, and carbon-hydrogen to oxygen contacts [21] [25] [26]. These interactions frequently lead to the formation of dimeric structures through cyclic hydrogen bonding motifs [21] [25].

π-π stacking interactions between aromatic ring systems constitute another significant component of the crystal packing [21] [25] [26]. The planar nature of both the thiazole ring and the phenyl substituent facilitates face-to-face or edge-to-face stacking arrangements with centroid-to-centroid distances typically ranging from 3.8 to 3.9 angstroms [26].

| Intermolecular Interaction | Typical Characteristics |

|---|---|

| Hydrogen bonding | N-H···N, O-H···N, C-H···O |

| π-π stacking | Centroid distances 3.8-3.9 Å |

| C-H···π interactions | Methyl groups to aromatic rings |

| S···O chalcogen bonding | Sulfur to oxygen contacts |

| Crystal motifs | Dimers, chains, or layers |

Carbon-hydrogen to π interactions represent additional stabilizing forces, particularly involving methyl groups and aromatic ring systems [21] [25] [26]. Chalcogen bonding between sulfur atoms and oxygen-containing functional groups has also been observed in thiazole crystal structures [26].

The retrosynthetic analysis of Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate reveals several key disconnection strategies that inform the synthetic approach [2]. The primary retrosynthetic disconnections focus on the thiazole ring formation as the central synthetic challenge, followed by the incorporation of functional groups.

The most strategic disconnection involves the thiazole ring formation through the well-established Hantzsch thiazole synthesis pathway [3] [4]. This approach disconnects the thiazole ring between the carbon-sulfur and carbon-nitrogen bonds, revealing thioamide and α-haloketone precursors as key intermediates. The retrosynthetic analysis identifies 2-hydroxyphenylthioamide and ethyl 2-chloroacetoacetate as the primary synthetic precursors [5] [6].

Alternative retrosynthetic approaches include disconnection at the carboxylate ester functionality, which can be installed through esterification reactions, and the hydroxyphenyl substituent, which can be introduced through direct condensation or coupling reactions [7] . The methyl group at the 4-position of the thiazole ring represents the least challenging synthetic element, as it can be directly incorporated during the initial ring formation step.

Classical Synthetic Routes

Thiazole Ring Formation Strategies

The Hantzsch thiazole synthesis represents the most fundamental and widely employed methodology for thiazole ring construction [3] [4] [8]. This classical approach involves the condensation of thioamides with α-haloketones under mild conditions, typically in alcoholic solvents at reflux temperature. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide [8].

For the synthesis of Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate, the classical Hantzsch approach utilizes 2-hydroxyphenylthioamide and ethyl 2-chloroacetoacetate as starting materials [6]. The reaction typically requires 5-8 hours of reflux in ethanol, yielding the desired product in 65-80% yield [8] [9]. The mechanism involves initial formation of an intermediate thioether, followed by intramolecular cyclization and aromatization to form the thiazole ring.

Alternative classical approaches include the Cook-Heilbron synthesis and the Robinson-Gabriel thiazole synthesis [3] [4]. The Cook-Heilbron method involves the reaction of α-aminonitriles with carbon disulfide, while the Robinson-Gabriel synthesis employs thioamides with α-diketones under acidic conditions. However, these methods are less commonly employed for complex thiazole derivatives due to limited substrate scope and harsher reaction conditions.

Modified Hantzsch procedures have been developed to address specific synthetic challenges. One significant improvement involves the use of calcium carbonate to neutralize the hydrogen bromide generated in situ during the cyclization step [10]. This modification not only improves reaction yields to 70-90% but also simplifies purification processes by eliminating the need for separate neutralization steps. However, this approach may lead to partial racemization at chiral centers when applicable [10].

Hydroxyphenyl Incorporation Methods

The incorporation of the 2-hydroxyphenyl moiety represents a critical aspect of the synthetic strategy for Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The classical approach involves the preparation of 2-hydroxyphenylthioamide from the corresponding nitrile precursor through thioamidation reactions [6] [11].

The most straightforward method for hydroxyphenyl incorporation begins with 2-hydroxybenzonitrile, which undergoes thioamidation using hydrogen sulfide gas under pressure [6] [11]. This transformation typically requires elevated temperatures (80°C) and pressures (30-60 psi) to achieve complete conversion. The reaction is monitored by high-performance liquid chromatography to ensure complete thioamidation before proceeding to the cyclization step.

Alternative approaches for hydroxyphenyl incorporation include direct aryl coupling reactions and cross-coupling methodologies. Palladium-catalyzed coupling reactions can be employed to introduce hydroxyphenyl groups onto preformed thiazole scaffolds, although this approach may require protecting group strategies to prevent interference from the hydroxyl functionality [7].

Protection strategies for the hydroxyl group during thiazole ring formation have been extensively investigated [7]. Silyl protecting groups, particularly tert-butyldimethylsilyl ethers, have proven effective for maintaining the hydroxyl functionality throughout the synthetic sequence. These protecting groups can be selectively removed under mild conditions, such as treatment with fluoride sources or mild acidic conditions [7].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technology for accelerating thiazole ring formation while improving yields and reducing environmental impact [12] [9] [13]. This methodology exploits the dielectric heating properties of polar molecules to achieve rapid and uniform heating, resulting in significantly reduced reaction times compared to conventional thermal methods.

For thiazole synthesis, microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving yields [9] [13]. The microwave-assisted Hantzsch thiazole synthesis employs similar starting materials to the classical approach but operates under more efficient conditions. Typical reaction parameters include temperatures of 90-150°C for 5-30 minutes, achieving yields of 88-98% [9] [13].

The mechanism of microwave acceleration in thiazole synthesis involves enhanced molecular motion and collision frequency, leading to faster nucleophilic substitution and cyclization reactions [9]. The selective heating of polar bonds also promotes efficient elimination reactions during the aromatization step, contributing to improved overall yields.

Optimization studies for microwave-assisted thiazole synthesis have identified critical parameters including reaction temperature, time, and solvent selection [13] [14]. Methanol and ethanol have proven to be optimal solvents, balancing solubility requirements with efficient microwave absorption. Power levels are typically maintained at moderate settings to prevent overheating and decomposition of sensitive intermediates.

Industrial applications of microwave-assisted thiazole synthesis have demonstrated scalability and energy efficiency advantages [13]. Continuous flow microwave reactors enable large-scale production while maintaining the rapid reaction times and high yields characteristic of laboratory-scale syntheses. These systems also provide enhanced safety through precise temperature control and reduced solvent requirements.

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of thiazole derivatives by enabling continuous production, improved safety profiles, and enhanced control over reaction parameters [8] [15] [16]. This technology is particularly valuable for thiazole synthesis due to the generation of potentially hazardous intermediates and the need for precise temperature control during cyclization reactions.

Continuous flow synthesis of thiazole carboxylates employs microreactor technology to achieve residence times as short as 2.5-15 minutes while maintaining high yields [8] [15]. The approach typically involves sequential reaction chambers where thioamide formation, cyclization, and deprotection occur in a continuous sequence without isolation of intermediates.

The optimization of flow chemistry parameters for thiazole synthesis has focused on temperature profiles, residence times, and reagent concentrations [8] [15]. Typical conditions include temperatures of 50-150°C with residence times of 2.5-15 minutes, achieving yields of 70-91%. The continuous nature of the process enables real-time monitoring and adjustment of reaction parameters to maintain optimal conditions.

Safety advantages of flow chemistry for thiazole synthesis include minimized accumulation of hazardous intermediates, precise temperature control, and reduced operator exposure to toxic reagents [15]. The small reactor volumes also minimize the consequences of potential thermal runaway reactions, making the technology particularly suitable for industrial applications.

Multistep flow sequences have been developed for complex thiazole derivatives, incorporating sequential heterocycle formation and functional group transformations [8] [16]. These telescoped processes enable the rapid generation of diverse thiazole libraries for pharmaceutical applications while maintaining high overall yields and purities.

Green Chemistry Methodologies

Green chemistry approaches to thiazole synthesis emphasize the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions [17] [18] [19]. These methodologies address the environmental concerns associated with traditional synthetic approaches while maintaining or improving synthetic efficiency.

Solvent-free synthesis represents a significant advancement in green thiazole chemistry [13] [19]. Microwave-assisted solvent-free reactions eliminate the need for organic solvents while achieving comparable or superior yields to solution-phase reactions. This approach reduces waste generation and simplifies purification procedures, making it attractive for large-scale applications.

Recyclable catalytic systems have been developed for thiazole synthesis using heterogeneous catalysts that can be easily separated and reused [19]. These systems typically employ supported metal catalysts or organocatalysts that maintain activity over multiple reaction cycles. The use of recyclable catalysts reduces the environmental impact of the synthesis while lowering production costs.

Water-based synthesis represents another important green chemistry approach [17]. Aqueous reaction media eliminate the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects. These systems require careful optimization of pH and ionic strength to achieve optimal yields and selectivities.

Electrochemical synthesis has emerged as a particularly promising green chemistry approach for thiazole formation [20]. This methodology eliminates the need for stoichiometric oxidizing agents while enabling precise control over reaction selectivity through electrode potential management. Electrochemical approaches typically operate at room temperature and generate minimal waste products.

Scale-up Considerations and Industrial Production

Industrial production of thiazole carboxylates requires careful consideration of safety, environmental impact, and economic factors [21] [23]. The scale-up process must address challenges related to heat management, waste minimization, and product purification while maintaining the yields and selectivities achieved at laboratory scale.

Heat management represents a critical consideration for large-scale thiazole synthesis due to the exothermic nature of cyclization reactions [23]. Industrial reactors employ sophisticated temperature control systems, including heat exchangers and recirculation systems, to maintain optimal reaction temperatures and prevent thermal runaway reactions. Continuous monitoring of reaction temperature and pressure is essential for safe operation.

Continuous flow reactors offer significant advantages for industrial thiazole production [21] . These systems enable better heat management, reduced accumulation of hazardous intermediates, and improved product consistency compared to batch processes. The smaller reactor volumes also reduce capital investment requirements and enable more flexible production scheduling.

Waste minimization strategies for industrial thiazole production focus on solvent recovery, catalyst recycling, and process optimization [17] [23]. Mathematical modeling of industrial batch processes has been employed to optimize reaction parameters and minimize waste generation. These models incorporate reaction kinetics, mass transfer, and thermodynamic considerations to predict optimal operating conditions.

Quality control systems for industrial thiazole production typically employ online analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [23]. These systems enable real-time monitoring of product quality and facilitate rapid adjustment of process parameters to maintain specifications.

Environmental compliance considerations for industrial thiazole production include emissions control, waste treatment, and energy efficiency optimization [17] [23]. Modern facilities employ advanced scrubbing systems to control volatile organic compound emissions and implement closed-loop solvent recovery systems to minimize environmental impact. Energy integration strategies, including heat recovery and process optimization, further reduce the environmental footprint of large-scale production.